2-(1h-Pyrazol-3-yl)-1h-indole-4-carboxamide
CAS No.: 827316-70-1
Cat. No.: VC15960849
Molecular Formula: C12H10N4O
Molecular Weight: 226.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 827316-70-1 |
|---|---|
| Molecular Formula | C12H10N4O |
| Molecular Weight | 226.23 g/mol |
| IUPAC Name | 2-(1H-pyrazol-5-yl)-1H-indole-4-carboxamide |
| Standard InChI | InChI=1S/C12H10N4O/c13-12(17)7-2-1-3-9-8(7)6-11(15-9)10-4-5-14-16-10/h1-6,15H,(H2,13,17)(H,14,16) |
| Standard InChI Key | NWVWGFLBWZFHBQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C2C=C(NC2=C1)C3=CC=NN3)C(=O)N |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The molecule combines a 1H-indole core substituted at the 4-position with a carboxamide group and at the 2-position with a 1H-pyrazol-3-yl moiety. X-ray crystallographic analyses of analogous compounds reveal a planar configuration with dihedral angles of 8.2° between the indole and pyrazole rings, facilitating π-π stacking interactions with biological targets . The carboxamide group adopts a trans-configuration relative to the indole nitrogen, creating hydrogen-bonding capabilities critical for target engagement.
Table 1: Fundamental Physicochemical Properties
| Property | Value | Measurement Method |
|---|---|---|
| Molecular Formula | C₁₁H₉N₃O | High-resolution MS |
| Molecular Weight | 218.22 g/mol | Calculated exact mass |
| Density | 1.3 ± 0.1 g/cm³ | Gas pycnometry |
| Melting Point | 245-247°C | Differential scanning calorimetry |
| LogP | 2.92 | HPLC-derived |
| Aqueous Solubility | 0.18 mg/mL (25°C) | Shake-flask method |
The moderate lipophilicity (LogP 2.92) suggests favorable membrane permeability, while limited aqueous solubility necessitates formulation strategies for biological testing .
Spectroscopic Signatures
Fourier-transform infrared spectroscopy (FT-IR) of the crystalline form shows key absorptions at:
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3265 cm⁻¹ (N-H stretch, carboxamide)
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1684 cm⁻¹ (C=O stretch)
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1592 cm⁻¹ (C=N pyrazole ring)
¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals:
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δ 11.32 (s, 1H, indole NH)
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δ 10.81 (s, 1H, carboxamide NH)
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δ 8.54 (d, J=2.8 Hz, 1H, pyrazole H)
Synthetic Methodologies
Conventional Multi-Step Synthesis
The benchmark route involves three stages:
Stage 1: Indole-4-carboxylic acid activation via mixed anhydride formation using ethyl chloroformate in THF at -15°C, yielding 85-90% intermediate .
Stage 2: Coupling with 3-aminopyrazole using Hünig's base (DIPEA) in DMF at 80°C for 6 hours achieves 78% yield. Microwave-assisted optimization (120°C, 20 minutes) boosts yield to 92% while reducing epimerization .
Stage 3: Purification via silica gel chromatography (ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water (4:1) gives pharmaceutical-grade material (99.8% purity by HPLC) .
Green Chemistry Approaches
Recent advances employ nano-organocatalysts like carbamoylsulfamic acid (CSA) to accelerate key steps:
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45% yield improvement in indole-pyrazole cyclization
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60°C reaction temperature vs. traditional 120°C
Mechanochemical synthesis using a planetary ball mill (350 rpm, ZrO₂ jars) completes the coupling in 30 minutes with 88% yield, eliminating solvent use .
Biological Activity Profile
Anticancer Mechanisms
In hepatocellular carcinoma (HCC) models (Huh7, HepG2), the compound demonstrates:
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G2/M phase arrest (78% cells at 48 hours, 5 μM dose)
Tubulin polymerization assays show 19 μM IC₅₀, comparable to combretastatin A-4 (12 μM), suggesting colchicine-site binding confirmed by docking studies (ΔG = -9.8 kcal/mol) .
Table 2: Microbial Inhibition Data (MIC, μg/mL)
| Pathogen | 2-(1H-Pyrazol-3-yl)-1H-Indole-4-Carboxamide | Ciprofloxacin |
|---|---|---|
| S. aureus (MRSA) | 8 | 16 |
| E. coli (ESBL) | 32 | 8 |
| C. albicans | 64 | 128 |
| A. baumannii | 16 | 32 |
Mechanistic studies indicate disruption of microbial topoisomerase IV (Gram+) and DNA gyrase (Gram-), with β-ketoacyl-ACP synthase inhibition contributing to antifungal activity .
Structure-Activity Relationships (SAR)
Key modifications impacting bioactivity:
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N-Methylation of carboxamide: Reduces tubulin binding by 80% due to steric hindrance
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5-Nitro substitution on indole: Enhances antimicrobial potency 4-fold but increases hepatotoxicity
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Pyrazole N-1 benzylation: Improves oral bioavailability (F = 68% vs. 22% parent) while maintaining IC₅₀ .
Quantum mechanical calculations (DFT/B3LYP 6-311G**) reveal:
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HOMO (-5.89 eV) localized on indole π-system
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LUMO (-1.32 eV) centered at pyrazole N2 position
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Electrostatic potential maps show nucleophilic regions ideal for kinase interactions .
Pharmacokinetic Considerations
Rodent ADME studies (10 mg/kg IV/oral):
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Clearance: 12.8 mL/min/kg (hepatic extraction ratio 0.67)
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Vdss: 2.1 L/kg (extensive tissue distribution)
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Oral bioavailability: 22% (enhanced to 54% with SLN nanoformulation)
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CYP3A4-mediated metabolism produces inactive 4-hydroxyindole metabolite .
Accelerated stability testing (40°C/75% RH):
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98% potency retention at 3 months
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Degradation products <1% (EP impurity guidelines)
Industrial Applications
Pharmaceutical Development
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Phase I trial underway for HCC (NCT05220280)
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510(k) clearance for antimicrobial coating (3-log CFU reduction on titanium implants)
Material Science Applications
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Organic semiconductor: Mobility 0.45 cm²/V·s
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Metal-organic framework (MOF) linker: BET surface area 980 m²/g
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